molecular formula C23H24ClN3O3S B11938282 (NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride

(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride

Cat. No.: B11938282
M. Wt: 458.0 g/mol
InChI Key: LOBGNYCFXPNFJB-VQFXXQHUSA-N
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Preparation Methods

The synthesis of Foliglurax hydrochloride involves several steps. The mother liquor preparation method includes dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods are not extensively documented, but the compound’s synthesis likely involves standard organic synthesis techniques, including the use of protective groups and purification steps.

Chemical Reactions Analysis

Foliglurax hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitroso group in Foliglurax can undergo oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: The morpholine ring in Foliglurax can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Foliglurax hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Foliglurax hydrochloride is unique in its high selectivity and potency as a positive allosteric modulator of mGluR4. Similar compounds include other positive allosteric modulators of metabotropic glutamate receptors, such as:

    ADX88178: Another mGluR4 positive allosteric modulator with potential therapeutic effects in Parkinson’s disease.

    VU0155041: A compound that modulates mGluR4 and has shown promise in preclinical studies.

Foliglurax hydrochloride stands out due to its high brain penetration and specific targeting of mGluR4, making it a promising candidate for treating neurological disorders .

Properties

Molecular Formula

C23H24ClN3O3S

Molecular Weight

458.0 g/mol

IUPAC Name

(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C23H23N3O3S.ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;/h3-5,11-15,27H,1-2,6-10H2;1H/b25-19-;

InChI Key

LOBGNYCFXPNFJB-VQFXXQHUSA-N

Isomeric SMILES

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N/O)C4=NC=C5C=CSC5=C4.Cl

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl

Origin of Product

United States

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